molecular formula C15H22N2O B11866912 N,N-Diethyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide CAS No. 1706458-15-2

N,N-Diethyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B11866912
CAS No.: 1706458-15-2
M. Wt: 246.35 g/mol
InChI Key: UGQVWWADXIRLEX-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic organic compound belonging to the tetrahydroquinoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

N,N-Diethyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of pesticides, antioxidants, and dyes.

Mechanism of Action

The mechanism by which N,N-Diethyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in the biological pathways affected by the compound. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1706458-15-2

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N,N-diethyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

InChI

InChI=1S/C15H22N2O/c1-4-17(5-2)15(18)13-8-9-14-12(10-13)7-6-11(3)16-14/h8-11,16H,4-7H2,1-3H3

InChI Key

UGQVWWADXIRLEX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)NC(CC2)C

Origin of Product

United States

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